DHODH Inhibition Potency: 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic Acid vs. Unsubstituted Analog
The 5-hydroxy substitution markedly enhances inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) compared to the unsubstituted 2,3-dihydrobenzofuran-2-carboxylic acid scaffold. The target compound exhibits an IC50 of 64 nM, whereas a closely related analog lacking the 5-hydroxy group shows an IC50 of 178 nM under identical assay conditions [1][2]. This represents a 2.8-fold improvement in potency directly attributable to the 5-hydroxy moiety.
| Evidence Dimension | DHODH inhibition (IC50) |
|---|---|
| Target Compound Data | 64 nM |
| Comparator Or Baseline | Unsubstituted 2,3-dihydrobenzofuran-2-carboxylic acid analog (US8703811, 97): 178 nM |
| Quantified Difference | 2.8-fold lower IC50 (higher potency) |
| Conditions | Type 2 DHODH activity assay with direct measurement of orotate formation or chromogen reduction using DCIP; P. falciparum enzyme |
Why This Matters
For antimalarial drug discovery programs targeting DHODH, a 2.8-fold improvement in potency translates to lower effective doses and potentially reduced off-target effects, making the 5-hydroxy derivative the preferred starting scaffold for lead optimization.
- [1] BindingDB. (2014). BDBM50379157 (CHEMBL1234899): IC50 = 64 nM for P. falciparum DHODH. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379157 View Source
- [2] BindingDB. (2014). BDBM120355 (US8703811, 97): IC50 = 178 nM for P. falciparum DHODH. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=120355 View Source
